molecular formula C12H4Br2N2 B1298471 6,7-Dibromonaphthalene-2,3-dicarbonitrile CAS No. 74815-81-9

6,7-Dibromonaphthalene-2,3-dicarbonitrile

Cat. No.: B1298471
CAS No.: 74815-81-9
M. Wt: 335.98 g/mol
InChI Key: YHUVAAVMNCSZQN-UHFFFAOYSA-N
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Description

6,7-Dibromonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H4Br2N2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two cyano groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromonaphthalene-2,3-dicarbonitrile typically involves the bromination of 6,7-dicyanonaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 3 positions of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromonaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

    Reduction: Formation of 2,3-diamino-6,7-dicyanonaphthalene.

    Oxidation: Formation of naphthoquinone derivatives.

Scientific Research Applications

6,7-Dibromonaphthalene-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dibromonaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, as well as redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-1,4-dicyanonaphthalene
  • 2,3-Dibromo-5,6-dicyanonaphthalene
  • 2,3-Dibromo-6,7-dimethylnaphthalene

Uniqueness

6,7-Dibromonaphthalene-2,3-dicarbonitrile is unique due to the specific positioning of its bromine and cyano groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it offers unique opportunities for the synthesis of novel materials and exploration of new chemical and biological activities.

Properties

IUPAC Name

6,7-dibromonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUVAAVMNCSZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348134
Record name 2,3-Dibromo-6,7-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74815-81-9
Record name 2,3-Dibromo-6,7-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-6,7-dicyanonaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 6,7-dibromonaphthalene-2,3-dicarbonitrile used in the synthesis of dicyano-substituted diazaacenes?

A1: this compound serves as a key building block in the synthesis of larger diazaacene structures. [] The compound undergoes a Pd-catalyzed coupling reaction with diamino-bis(tri-isopropylsilylethynyl)benzene, -naphthalene, or -anthracene. This reaction forms the core structure of the desired N,N'-dihydrodiazaacene. Subsequent oxidation with manganese dioxide (MnO2) or lead oxide (PbO2) yields the final dicyano-substituted diazaacene. []

Q2: What is the significance of incorporating this compound into the diazaacene structure?

A2: The incorporation of this compound introduces two cyano groups (-CN) into the diazaacene framework. These electron-withdrawing groups influence the electronic properties of the resulting molecules, leading to n-type semiconducting behavior. [] This property makes these dicyano-substituted diazaacenes promising candidates for applications in organic electronics, as demonstrated by their performance in organic field-effect transistors. []

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